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Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted
phenethylamine and a positional isomer of the classic psychedelic mescaline.[1] Despite its
structural similarity to psychoactive compounds and its demonstrated in vitro activity as a
serotonin receptor agonist, 2,4,5-TMPEA is generally considered to be behaviorally inactive in
humans at commonly tested oral doses.[1] This enigmatic profile makes it a person of interest
for structure-activity relationship (SAR) studies within the phenethylamine class. This technical
guide provides a comprehensive overview of the pharmacology of 2,4,5-TMPEA, focusing on
its receptor interaction profile, signaling pathways, and the experimental methodologies used to
elucidate its pharmacodynamic properties.

Introduction

2,4,5-Trimethoxyphenethylamine is a member of the 2C family of phenethylamines and is the
parent compound of the 2C-O series.[1] It is the a-desmethyl analog of the potent psychedelic
2,4,5-trimethoxyamphetamine (TMA-2).[1] The key difference in the substitution pattern
between 2,4,5-TMPEA and its more widely known isomer, mescaline (3,4,5-
trimethoxyphenethylamine), is believed to be a critical determinant of their distinct
pharmacological and psychoactive profiles.[1] While mescaline is a well-characterized
psychedelic, 2,4,5-TMPEA's lack of psychoactivity at doses up to 300 mg orally presents a
puzzle, especially given its activity at key serotonin receptors implicated in psychedelic effects.
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[1] This guide delves into the known pharmacology of 2,4,5-TMPEA to provide a detailed
resource for researchers in pharmacology and drug development.

Pharmacodynamics
Primary Mechanism of Action: Serotonin 5-HT2 Receptor
Agonism

The principal mechanism of action of 2,4,5-TMPEA is its activity as a full agonist at serotonin 5-
HT2A, 5-HT2B, and 5-HT2C receptors.[2] The 5-HT2A receptor, in particular, is the primary
target for classic psychedelic drugs.[3]

Quantitative Receptor Interaction Profile

The following tables summarize the available quantitative data on the binding affinity (Ki) and
functional potency (EC50) and efficacy (Emax) of 2,4,5-TMPEA and key comparator
compounds at serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,4,5-TMPEA and Related Compounds

Compound 5-HT2A 5-HT2C 5-HT1A Reference
2,4,5-TMPEA
1000 - 1700 1900 - 11000 2700 - 5500 [2]
(2C-0)
Mescaline 9400 >10000 >10000 [4]
TMA-2 1300 <10000 >5600 [5][6]
2C-B 8 - 1000 15 - 900 2700 - 5500 [2]

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of 2,4,5-TMPEA and Related
Compounds

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/pdf/The_Pivotal_Role_of_2_4_5_Trimethoxybenzaldehyde_in_the_Synthesis_of_Bioactive_Natural_Products_Application_Notes_and_Protocols.pdf
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://pubs.acs.org/doi/abs/10.1021/acschemneuro.3c00267
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://en.wikipedia.org/wiki/3,4,5-Trimethoxyamphetamine
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyamphetamine
https://www.benchchem.com/product/b231678
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Compound Receptor EC50 (nM) Emax (%) Reference
2,4,5-TMPEA

5-HT2A 195 96-100 [2]
(2C-0)
Mescaline 5-HT2A 646 33-74 [2]
TMA-2 5-HT2A 190 84 [5]
2,4,5-TMPEA
Derivatives (2C-  5-HT2A 16 - 2600 30 - 84 [7]
0-X)
2,4,5-TMPEA
Derivatives (2C- 5-HT2B Submicromolar 20-101 [2]
O-X)

Signaling Pathways

Activation of the 5-HT2A, 5-HT2B, and 5-HT2C receptors by 2,4,5-TMPEA initiates intracellular
signaling cascades primarily through the Gg/11 family of G proteins.[8][9] This leads to the
activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol
(DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein
kinase C (PKC).
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5-HT2 Receptor Gq Signaling Pathway

Interaction with Trace Amine-Associated Receptors
(TAARS)

Some phenethylamines are known to interact with trace amine-associated receptors (TAARS).
While the a-methylated analog of 2,4,5-TMPEA, TMA-2, was found to be inactive at the mouse
TAARL1 but bound to the rat TAAR1 with a Ki of 3100 nM, specific data for 2,4,5-TMPEA at
TAARS is not extensively documented.[5]

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for 2,4,5-TMPEA in humans or animals is scarce in the
published literature. However, insights can be drawn from related phenethylamines. An in-vitro
study using rabbit liver tissue suggested that 2,4,5-TMPEA may be less susceptible to
metabolism by monoamine oxidase (MAO) compared to mescaline.[2] The metabolism of other
2C compounds, such as 2C-B, involves oxidative deamination to form the corresponding
ethanol and acetic acid metabolites, as well as O-demethylation followed by N-acetylation.[10]
[11] It is plausible that 2,4,5-TMPEA undergoes similar metabolic transformations. The
apparent lack of oral activity in humans could be due to extensive first-pass metabolism or poor
blood-brain barrier penetration.

Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity (Ki) of 2,4,5-TMPEA
for serotonin receptors.

Materials:
o HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

e Radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, [3H]-mesulergine for 5-
HT2C).

e Non-specific binding competitor (e.g., unlabeled ketanserin, mianserin).
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e Test compound: 2,4,5-Trimethoxyphenethylamine.
o Assay buffer (e.g., Tris-HCI with physiological salts).
« Scintillation fluid and counter.

Procedure:

» Membrane Preparation: Culture and harvest cells. Homogenize cells in ice-cold buffer and
centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

e Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand,
and varying concentrations of 2,4,5-TMPEA or vehicle. For non-specific binding
determination, add a high concentration of the competitor.

 Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified time
(e.g., 60 minutes) to reach equilibrium.

o Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate
bound from free radioligand. Wash the filters with ice-cold buffer.

e Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the IC50 value (concentration of 2,4,5-TMPEA that inhibits 50% of
specific radioligand binding) by non-linear regression. Calculate the Ki value using the
Cheng-Prusoff equation.
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Workflow for a Radioligand Binding Assay
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In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to determine the functional potency (EC50) and efficacy
(Emax) of 2,4,5-TMPEA by measuring intracellular calcium mobilization.

Materials:

CHO-K1 or HEK?293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C
receptor.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., HBSS with HEPES).

Test compound: 2,4,5-Trimethoxyphenethylamine.

Reference agonist (e.g., serotonin).

Fluorescence plate reader with an injection system.
Procedure:

o Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and incubate
overnight.

e Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to
each well. Incubate for 1 hour at 37°C.

o Compound Preparation: Prepare serial dilutions of 2,4,5-TMPEA and the reference agonist in
assay buffer.

» Fluorescence Measurement: Place the plate in the fluorescence reader. Measure baseline
fluorescence. Inject the compound solutions and immediately begin kinetic reading of
fluorescence intensity.

o Data Analysis: Determine the peak fluorescence response for each well. Plot the response
against the logarithm of the agonist concentration and fit the data to a four-parameter logistic
equation to determine the EC50 and Emax values.
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Synthesis

The synthesis of 2,4,5-TMPEA typically starts from 2,4,5-trimethoxybenzaldehyde. A common
route involves a Henry condensation with nitromethane to form 2,4,5-trimethoxy-B-nitrostyrene,
followed by reduction of the nitroalkene.

Synthesis of 2,4,5-Trimethoxy-B-nitrostyrene

A solution of 2,4,5-trimethoxybenzaldehyde and nitromethane in a solvent like acetic acid is
heated in the presence of a base catalyst such as cyclohexylamine or ammonium acetate.[1]
The resulting nitrostyrene can be purified by recrystallization.

Reduction of 2,4,5-Trimethoxy-fB-nitrostyrene

The reduction of the nitrostyrene to the corresponding phenethylamine can be achieved using
various reducing agents. A common laboratory method employs lithium aluminum hydride
(LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran.[12] Alternative, milder
methods using sodium borohydride in the presence of a catalyst like copper(ll) chloride have
also been reported for similar compounds.[13]

2,4,5-Trimethoxy- Henry Condensation 2,4,5-Trimethoxy- > Reduction 2,4,5-Trimethoxy-
benzaldehyde (Nitromethane, Base) B-nitrostyrene (e.g., LIAIH4) phenethylamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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